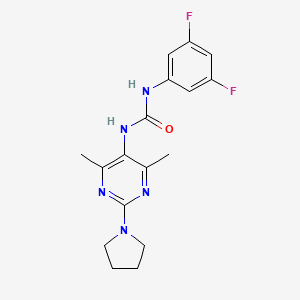

1-(3,5-Difluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(3,5-Difluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers discuss related compounds with similar structural motifs and their biological activities. These compounds are designed to target specific pathways in cancer cells and have shown promising results as potential therapeutic agents.

Synthesis Analysis

The synthesis of related diaryl urea derivatives involves structure-based design and efficient synthetic routes. For instance, the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives is reported to be straightforward and efficient, leading to compounds with potent activity against chronic myeloid leukemia (CML) cell lines . Similarly, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives is guided by computer-aided design, resulting in compounds with significant antiproliferative effects on various cancer cell lines . These methods could potentially be adapted for the synthesis of 1-(3,5-Difluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea.

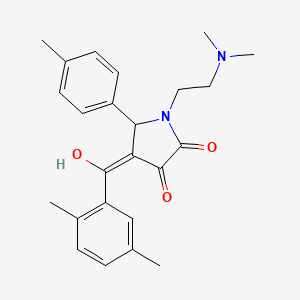

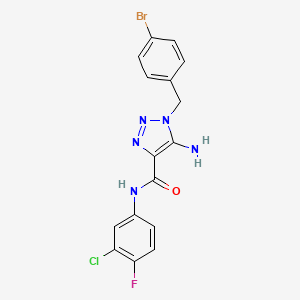

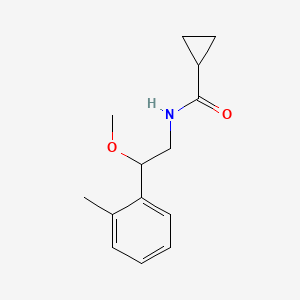

Molecular Structure Analysis

The molecular structure of diaryl urea derivatives is crucial for their biological activity. The presence of specific functional groups and substituents on the phenyl rings, such as fluorine atoms or methoxy groups, can significantly influence the potency and selectivity of these compounds towards cancer cells. The structure-activity relationship (SAR) analysis is a key tool in understanding how different substitutions affect the biological activity .

Chemical Reactions Analysis

Diaryl urea derivatives undergo various chemical reactions that are essential for their biological function. These reactions may include interactions with enzymes or receptors in the cancer cells, leading to the inhibition of cell proliferation or induction of apoptosis. For example, compound 7 from paper exerts its effect via reduced protein phosphorylation of the PI3K/Akt signal pathway, which is a critical pathway in cancer cell survival and proliferation.

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl urea derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic and pharmacodynamic profiles. These properties determine how well the compounds are absorbed, distributed, metabolized, and excreted from the body, which in turn affects their efficacy and safety as anticancer agents. The specific properties of 1-(3,5-Difluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea would need to be experimentally determined to fully understand its potential as a therapeutic agent.

科学的研究の応用

Structural Analysis and Chemical Properties

- The analysis of crystal structures such as chlorfluazuron reveals insights into the dihedral angles and intermolecular interactions, including hydrogen bonds and π–π interactions, which are crucial for understanding the chemical behavior and potential applications of related compounds (Cho et al., 2015).

Chemical Synthesis and Reactions

- Research into cyclocondensation reactions involving urea showcases the synthesis of novel pyrimidinones, highlighting the versatility of urea derivatives in creating complex molecules with potential for various applications (Bonacorso et al., 2003).

Supramolecular Chemistry

- The study of dimerization of ureidopyrimidones via quadruple hydrogen bonding demonstrates the compound's potential in supramolecular chemistry, offering a building block for more complex structures (Beijer et al., 1998).

Material Science Applications

- Investigations into the luminescence of Ln(III)-complexes containing fluorinated β-diketone and oxygen donor ancillary ligands, including urea, suggest potential applications in advanced displays and OLEDs due to enhanced luminescence properties (Singh et al., 2020).

Herbicide Development

- The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents show the potential of urea derivatives in the development of novel herbicides, indicating the wide-ranging applications of such compounds (Feng et al., 2020).

特性

IUPAC Name |

1-(3,5-difluorophenyl)-3-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N5O/c1-10-15(11(2)21-16(20-10)24-5-3-4-6-24)23-17(25)22-14-8-12(18)7-13(19)9-14/h7-9H,3-6H2,1-2H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVYTTAGBLDBJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)NC3=CC(=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Difluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2515551.png)

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2515554.png)

![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B2515555.png)

![3-Methyl-1-[(quinolin-8-yl)methyl]urea](/img/structure/B2515560.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2515562.png)

![ethyl 4-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2515564.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2515569.png)

![4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride](/img/structure/B2515572.png)